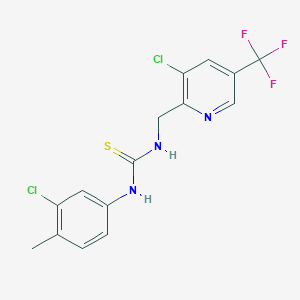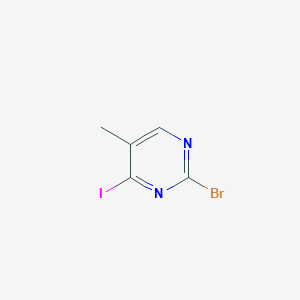
2-Bromo-4-iodo-5-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-iodo-5-methylpyrimidine is a heterocyclic aromatic compound that contains both bromine and iodine substituents on a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-iodo-5-methylpyrimidine typically involves the halogenation of a pyrimidine precursor. One common method starts with 2-chloro-5-methylpyridine, which undergoes nitration, reduction, diazotization, and iodination reactions to yield the desired compound . Another approach involves the bromination of 4-iodo-5-methylpyrimidine using bromine or a brominating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing efficient and cost-effective reagents and catalysts to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.
化学反応の分析
Types of Reactions
2-Bromo-4-iodo-5-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Palladium-Catalyzed Cross-Coupling: Reagents include arylboronic acids or alkynylzincs, with palladium catalysts and appropriate ligands.
Major Products Formed
Substitution Products: Depending on the substituents introduced, various functionalized pyrimidine derivatives can be obtained.
Coupling Products: New pyrimidine-based compounds with extended conjugation or functional groups.
科学的研究の応用
2-Bromo-4-iodo-5-methylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes.
Material Science: The compound is used in the development of liquid crystalline materials and ferroelectric displays.
Organic Synthesis: It is a valuable building block for constructing complex heterocyclic structures in organic synthesis.
作用機序
The mechanism of action of 2-Bromo-4-iodo-5-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and blocking substrate access . The molecular targets and pathways involved can vary based on the specific biological context.
類似化合物との比較
Similar Compounds
2-Bromo-4-methylpyrimidine: Lacks the iodine substituent, making it less versatile in cross-coupling reactions.
4-Iodo-5-methylpyrimidine: Lacks the bromine substituent, which can affect its reactivity and applications.
5-Bromo-2-iodopyrimidine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
2-Bromo-4-iodo-5-methylpyrimidine is unique due to the presence of both bromine and iodine substituents, which provide distinct reactivity patterns and enable a wide range of chemical transformations. This dual halogenation makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
特性
分子式 |
C5H4BrIN2 |
|---|---|
分子量 |
298.91 g/mol |
IUPAC名 |
2-bromo-4-iodo-5-methylpyrimidine |
InChI |
InChI=1S/C5H4BrIN2/c1-3-2-8-5(6)9-4(3)7/h2H,1H3 |
InChIキー |
XIIAZCLWFHYJHB-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N=C1I)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



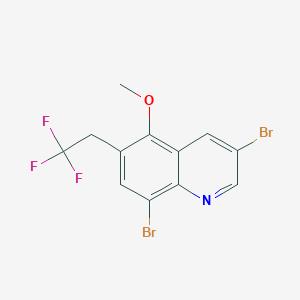
![Isoxazolo[5,4-d]pyrimidin-4(5h)-one](/img/structure/B13096488.png)
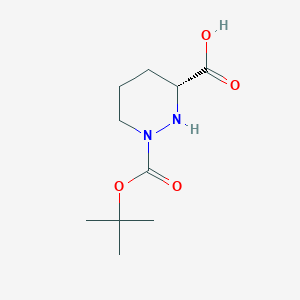
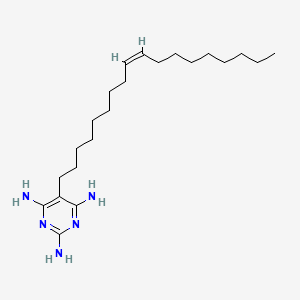
![4h-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyridine](/img/structure/B13096514.png)
![4-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine](/img/structure/B13096528.png)
![5H-Thiopyrano[2,3-d]pyrimidine](/img/structure/B13096534.png)
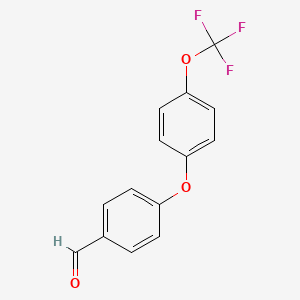
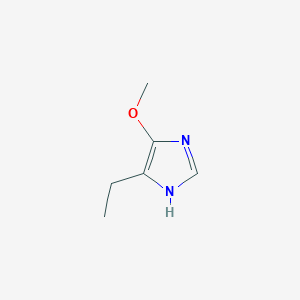


![2-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13096575.png)
